3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE
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Overview
Description
3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the azepane ring and the thieno[2,3-c]pyridine core structure makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of a thieno[2,3-c]pyridine derivative with an azepane-containing amide. The reaction conditions often require the use of strong acids or bases as catalysts, along with elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize the use of hazardous reagents and to improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thieno[2,3-c]pyridine derivatives .
Scientific Research Applications
3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thieno[2,3-c]pyridine core structures.
Azepane-Containing Compounds: Molecules that contain the azepane ring and exhibit similar biological activities.
Uniqueness
3,6-DIETHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
diethyl 2-[[2-(azepan-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-3-28-20(26)18-15-9-12-24(21(27)29-4-2)13-16(15)30-19(18)22-17(25)14-23-10-7-5-6-8-11-23/h3-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIGRVPGCRWLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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